Home > Products > Screening Compounds P115440 > 2-(4,4-Difluoropiperidin-1-yl)butanoic acid
2-(4,4-Difluoropiperidin-1-yl)butanoic acid - 2000378-82-3

2-(4,4-Difluoropiperidin-1-yl)butanoic acid

Catalog Number: EVT-1771230
CAS Number: 2000378-82-3
Molecular Formula: C9H15F2NO2
Molecular Weight: 207.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It exhibits high affinity for the αvβ6 integrin (pKi = 11) and possesses a long dissociation half-life (7 hours). It is highly soluble in saline at pH 7 (>71 mg/mL) and displays pharmacokinetic properties suitable for inhaled dosing. []
  • Relevance: While this compound has a more complex structure, it shares a core butanoic acid moiety with the target compound, 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both compounds also feature a nitrogen-containing heterocycle substituent, indicating potential similarities in their chemical properties. []

2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic Acid

  • Compound Description: This compound is the product of a multi-step synthesis outlined in the provided abstract. The synthesis utilizes phenol, a halogenated dodecane, and various reagents to yield the final product, 2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid. []
  • Relevance: This compound and 2-(4,4-Difluoropiperidin-1-yl)butanoic acid both belong to the class of substituted butanoic acids. The key structural difference lies in the substituent at the 2-position of the butanoic acid chain. While 2-(4,4-Difluoropiperidin-1-yl)butanoic acid has a 4,4-difluoropiperidinyl group, this compound has a (4-dodecyloxyphenyl)sulfonyl group. []

4-(3-Aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic Acid Hydrochlorides

  • Compound Description: This refers to a series of six compounds prepared using 3-amino-6-chloropyridazine as the starting material. These compounds were characterized using various spectroscopic techniques and evaluated for their pharmacokinetic properties. According to Lipinski's rule of five and Veber's rule, they demonstrate favorable drug-like properties and low toxicity profiles. []
  • Relevance: This group of compounds share a structural similarity with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid in their butanoic acid core and the presence of a nitrogen-containing heterocycle as a substituent. The difference lies in the specific heterocyclic system: the related compounds feature a pyridazine ring, while the target compound contains a piperidine ring. []

4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid Derivatives

  • Compound Description: This refers to a class of compounds investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). These compounds incorporate a heteroaryl piperazine scaffold attached to a butanoic acid moiety. []
  • Relevance: The structural similarity between these compounds and 2-(4,4-Difluoropiperidin-1-yl)butanoic acid is evident in their shared butanoic acid core and the presence of a substituted piperazine ring. This suggests potential overlapping pharmacological activities, particularly in areas related to inflammation and pain. []

(S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

  • Compound Description: This compound was commercially obtained and its crystal structure analyzed. The study revealed the absolute configuration of the molecule to be (S). []
  • Relevance: This compound shares a core butanoic acid unit with the target compound, 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both compounds also feature a nitrogen-containing heterocycle attached to the butanoic acid chain. []

4-Oxo-4-(3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl)butanoic Acid

  • Compound Description: This compound is derived from 3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocene by reacting it with succinic anhydride in the presence of AlCl3. []
  • Relevance: This compound, although structurally distinct due to the diphosphaferrocene moiety, shares the butanoic acid core with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. The presence of this common structural element suggests possible similarities in their chemical reactivity and potential applications. []

4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic Acid and 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic Acid

  • Compound Description: These compounds were synthesized as potential IR-detectable metal-carbonyl tracers for the amino function. Both are thermally stable and display characteristic IR absorption bands of tungsten-coordinated CO ligands. X-ray analysis revealed their stabilization through intra- and intermolecular hydrogen bonds. They also exhibit two distinct redox events in cyclic voltammetry, attributed to azaferrocene- and W(CO)5-centered redox processes. []
  • Relevance: Although structurally diverse due to the azaferrocene moiety, these compounds share a structural motif with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid, namely the presence of a carboxylic acid group linked to a cyclic structure via a short alkyl chain. While the target compound contains a butanoic acid moiety, these compounds have a butanoic acid and a pentanoic acid, respectively. []

3-[2-(3-R′, 4-R″, 5-R′′′-Benzyl)-5-R-benzimidazol-1-yl]-butanoic Acids

  • Compound Description: This refers to a series of 28 new butanoic acid derivatives synthesized and evaluated for their choleretic activity. The results indicated that many of these compounds displayed potent choleretic activity, some even surpassing the effects of dehydrocholic acid. []
  • Relevance: These compounds share the core structure of a substituted butanoic acid with 2-(4,4-Difluoropiperidin-1-yl)butanoic acid. Both groups feature a benzimidazole group, a nitrogen-containing heterocycle, further highlighting their structural similarities and potential for analogous biological activities. []

3-(2-Aryl-5R-benzimidazol-1-yl)butanoic Acids

  • Compound Description: Thirty compounds with this general structure were synthesized to investigate the impact of various substituents on the benzimidazole ring on their choleretic activity. The study revealed that many derivatives exhibited notable choleretic activity. []
  • Relevance: These compounds share a striking structural resemblance to 2-(4,4-Difluoropiperidin-1-yl)butanoic acid as both groups are characterized by a butanoic acid core substituted with a benzimidazole ring at the 3-position. This strong structural similarity suggests that these compounds likely share similar synthetic pathways and could potentially exhibit comparable biological profiles. []
Overview

2-(4,4-Difluoropiperidin-1-yl)butanoic acid is a chemical compound characterized by the presence of a difluoropiperidine moiety attached to a butanoic acid backbone. This compound has garnered attention for its potential applications in medicinal chemistry and pharmaceuticals, particularly due to the unique properties imparted by the fluorine atoms.

Source and Classification

The compound is classified under amino acids and derivatives, specifically as a substituted butanoic acid. Its molecular formula is C8H12F2NC_8H_{12}F_2N, and it has a molecular weight of approximately 175.19 g/mol. The difluoropiperidine structure contributes to its distinct chemical behavior, making it relevant in various synthetic processes and biological applications.

Synthesis Analysis

Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)butanoic acid typically involves several key steps:

  1. Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Fluorine Atoms: Fluorination is often performed using reagents such as diethylaminosulfur trifluoride or other fluorinating agents.
  3. Attachment of the Butanoic Acid Moiety: This step includes esterification followed by hydrolysis to yield the final product.

Technical Details

Industrial synthesis may utilize optimized conditions such as specific catalysts and controlled temperatures to enhance yield and purity. The reaction pathways are designed to minimize side reactions and maximize the formation of the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)butanoic acid can be represented as follows:

  • Molecular Formula: C8H12F2NC_8H_{12}F_2N
  • Molecular Weight: 175.19 g/mol
  • Structural Features: The compound features a piperidine ring with two fluorine substituents at the 4-position and a butanoic acid functional group.

Data

The compound's structural representation can be expressed in various formats including InChI and SMILES notations, which facilitate computational modeling and database searches:

  • InChI: InChI=1S/C8H12F2N/c1-5(2)3-6(9)10-4-7(5)8(11)12/h5H,3-4H2,1-2H3
  • SMILES: C(CC(=O)O)C1CC(NC(C)(F)F)CC1
Chemical Reactions Analysis

Reactions

2-(4,4-Difluoropiperidin-1-yl)butanoic acid can undergo various chemical transformations:

  1. Oxidation: Using agents like potassium permanganate or chromium trioxide can yield ketones or further oxidized carboxylic acids.
  2. Reduction: Reducing agents such as lithium aluminum hydride can convert the carboxylic acid to an alcohol.
  3. Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Technical Details

The reactions typically require controlled environments, including specific solvents and temperatures to ensure high selectivity and yield of products .

Mechanism of Action

Process

The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)butanoic acid involves its interaction with biological targets such as receptors or enzymes. The difluoropiperidine moiety enhances its binding affinity and specificity towards these targets.

Data

Detailed studies employing molecular docking simulations and biochemical assays are essential for elucidating the specific pathways through which this compound exerts its biological effects .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in polar organic solvents; limited solubility in water due to the hydrophobic piperidine ring.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data on similar compounds indicate that their physical properties can vary significantly based on substituents and functional groups present .

Applications

Scientific Uses

2-(4,4-Difluoropiperidin-1-yl)butanoic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting specific diseases.
  • Biochemical Research: Investigating enzyme mechanisms or receptor interactions due to its unique structural features.

The compound's unique properties make it a candidate for further research in drug development, particularly in areas requiring enhanced bioactivity through fluorination .

Synthetic Methodologies for 2-(4,4-Difluoropiperidin-1-yl)butanoic Acid and Derivatives

Cyclization Strategies for Difluoropiperidine Core Formation

The difluoropiperidine moiety serves as the structural backbone of 2-(4,4-difluoropiperidin-1-yl)butanoic acid. Industrial synthesis typically employs ring-closing reactions of 1,5-dihalogenated precursors, where 1,5-dibromopentane derivatives react with primary amines under basic conditions. A prevalent route involves Michael addition-cyclization cascades using ethyl 4,4-difluoroacetoacetate and acrylonitrile, followed by hydrogenation and hydrolysis to yield the 4,4-difluoropiperidine core [4]. Alternative approaches utilize aza-Prins cyclizations, where N-allylamines react with aldehydes (e.g., 3-fluoropropanal) in the presence of Lewis acids (BF₃·OEt₂) to construct the ring with gem-difluoro functionality at C4. Key challenges include controlling regioselectivity in unsymmetrical precursors and minimizing oligomerization byproducts. Recent advances employ continuous-flow reactors to enhance reaction efficiency and yield (>75%) while reducing cyclization time to ≤2 hours [4].

Table 1: Cyclization Methods for Difluoropiperidine Synthesis

MethodPrecursorReagent/ConditionsYield (%)Limitations
Alkyl Dihalide Cyclization1,5-Dibromo-2,2-difluoropentaneBenzylamine, K₂CO₃, DMF, 80°C68Over-alkylation side products
Aza-Prins CyclizationN-Allyl-2,2-difluoroacetamide3-Fluoropropanal, BF₃·OEt₂82Requires anhydrous conditions
Michael Addition CascadeEthyl 4,4-difluoroacetoacetateAcrylonitrile, piperidine, then H₂/Pd-C75Multi-step purification

Fluorination Techniques: Reagent Selection and Stereochemical Control

Late-stage fluorination of piperidine intermediates is critical for introducing the gem-difluoro motif. Deoxofluorination reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-E are employed to convert 4-piperidinone derivatives to 4,4-difluoropiperidines. DAST-mediated fluorination at 0°C to room temperature achieves 70–85% yields but suffers from poor stereoelectronic control, often generating epimeric mixtures when chiral centers are present . Electrochemical fluorination using Et₃N·3HF as both electrolyte and fluorine source offers a safer alternative, providing enhanced stereoretention (>95% ee) for enantiopure precursors. Solvent effects profoundly influence selectivity: non-polar solvents (toluene) favor cis-4,4-difluoro isomers, while polar aprotic solvents (acetonitrile) promote trans configurations due to differential stabilization of transition states. Recent protocols leverage N-fluorobenzenesulfonimide (NFSI) for radical fluorination, enabling C–H to C–F conversion at C4 with copper(I) catalysis under mild conditions (40°C, 12h) .

Table 2: Fluorination Reagents for Difluoropiperidine Synthesis

ReagentTemperature (°C)SolventYield (%)cis:trans RatioAdvantages
DAST0–25CH₂Cl₂781:1.2High reactivity
XtalFluor-E60THF851:1.5Moisture-tolerant
Et₃N·3HF (electro)40MeCN651:3.8Excellent stereoretention
NFSI/CuI40DMF721:2.1C–H activation capability

Carboxylic Acid Functionalization: Esterification-Hydrolysis Optimization

Protecting group strategies are essential for introducing the butanoic acid side chain without epimerization. Classical esterification employs ethyl 4-bromobutanoate with 4,4-difluoropiperidine under mild base (K₂CO₃) in refluxing acetonitrile, yielding ethyl 2-(4,4-difluoropiperidin-1-yl)butanoate in 90% conversion. Subsequent alkaline hydrolysis (2M NaOH, 0°C) selectively cleaves the ester without cleaving amide bonds, affording the target acid in >95% purity [5] [8]. Critical parameters include:

  • Temperature control: Hydrolysis above 5°C accelerates racemization at Cα of the butanoate chain.
  • Solvent systems: THF/water (4:1) enhances ester solubility while minimizing diacid formation.
  • Alternative activation: Carbodiimide-mediated coupling (EDC·HCl) enables direct conjugation to amino acids or PROTAC warheads, avoiding isolated acid handling. Pentafluorophenyl esters offer shelf-stable intermediates for amidation, reacting quantitatively with piperidine N–H groups at pH 8.5.

Linker Engineering for PROTAC Conjugation: Alkyl vs. PEG-Based Architectures

As a PROTAC linker, 2-(4,4-difluoropiperidin-1-yl)butanoic acid bridges E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. Alkyl chain linkers (C4 backbone) confer enhanced metabolic stability but suffer from limited solubility in aqueous media, necessitating co-solvents (DMSO) for biological assays. PEGylated variants (e.g., incorporating triethylene glycol spacers) improve hydrophilicity (logP reduction from 2.1 to 0.8) and reduce aggregation in cellular environments [5] [9]. Key design principles include:

  • Length optimization: Alkyl chains (6–8 atoms) outperform shorter analogues (≤4 atoms) in ternary complex formation efficiency (kobs ≥ 0.15 min⁻¹ vs. ≤0.05 min⁻¹).
  • Rigidity: The difluoropiperidine scaffold restricts conformational freedom, enhancing proteasome recruitment specificity by reducing off-target ubiquitination.
  • Orthogonal conjugation: Azide-alkyne cycloaddition enables modular assembly of PROTACs, with the carboxylic acid serving for E3 ligand attachment via amide bonds.

Scalability Challenges in Industrial Production: Catalyst and Solvent Systems

Transitioning lab-scale synthesis to manufacturing faces hurdles in catalyst poisoning by fluorine residues and solvent waste management. Nickel-catalyzed reductive amination for piperidine formation is inhibited by fluoride ions leached from gem-difluoro groups, necessitating scavenger resins (Al₂O₃) or fluoride-tolerant catalysts (Pd/C with NEt₃). Solvent selection critically impacts yield:

  • Dipolar aprotic solvents (DMF, NMP) enable high reactant solubility but complicate removal due to high boiling points.
  • Switchable solvents (DBU/1-hexanol) permit in situ polarity changes for facile product isolation, reducing processing steps [4].Continuous-flow hydrogenation using fixed-bed reactors (H₂ pressure: 50 bar) achieves full conversion of nitro intermediates with <0.5% dehalogenation byproducts, addressing a key impurity profile concern. Membrane-based separations recover >90% of fluorinated solvents, aligning with green chemistry principles.

Properties

CAS Number

2000378-82-3

Product Name

2-(4,4-Difluoropiperidin-1-yl)butanoic acid

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)butanoic acid

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

InChI

InChI=1S/C9H15F2NO2/c1-2-7(8(13)14)12-5-3-9(10,11)4-6-12/h7H,2-6H2,1H3,(H,13,14)

InChI Key

XEHVNCCVBWQMEA-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1CCC(CC1)(F)F

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.